molecular formula C16H18N2O2S B2431838 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034497-53-3

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2431838
CAS No.: 2034497-53-3
M. Wt: 302.39
InChI Key: DWXSGZCYGQNFKA-UHFFFAOYSA-N
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Description

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features both isochroman and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of isochroman-3-ylmethylamine with thiophen-2-ylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions, and may require a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The isochroman and thiophene moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(Isochroman-3-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.

    1-(Isochroman-3-ylmethyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Isochroman-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both isochroman and thiophene moieties, which can impart distinct electronic and steric properties. These features may enhance its potential as a versatile building block in synthetic chemistry and its utility in various applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(18-10-15-6-3-7-21-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,14H,8-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXSGZCYGQNFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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